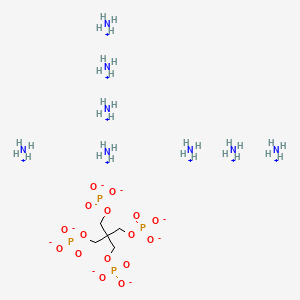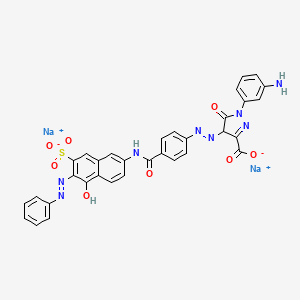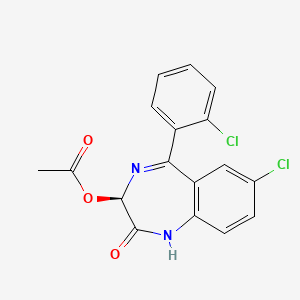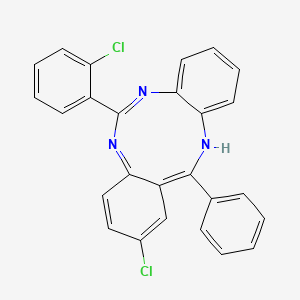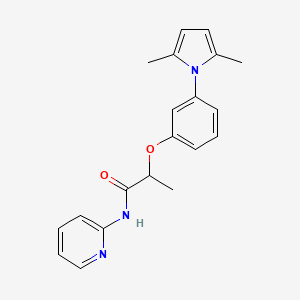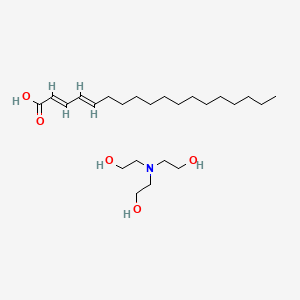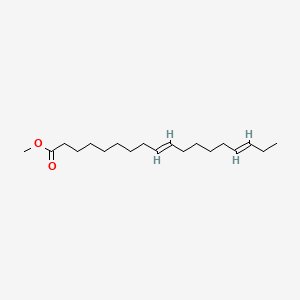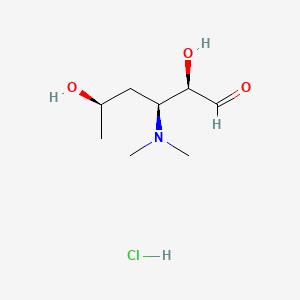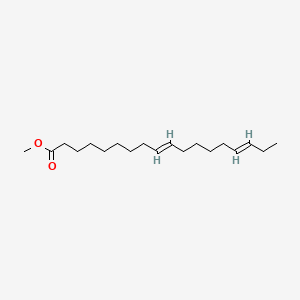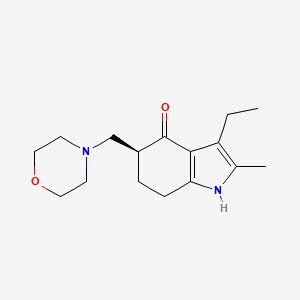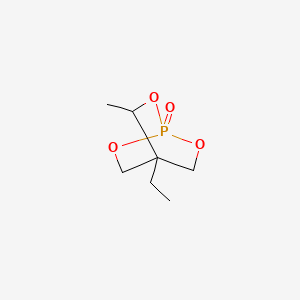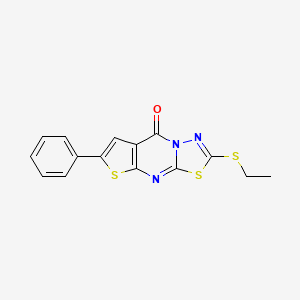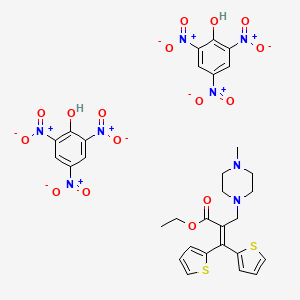
1-Piperazinepropionic acid, alpha-di-2-thienylmethylene-4-methyl-, ethyl ester, dipicrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinepropionic acid, alpha-di-2-thienylmethylene-4-methyl-, ethyl ester, dipicrate is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
The synthesis of 1-Piperazinepropionic acid, alpha-di-2-thienylmethylene-4-methyl-, ethyl ester, dipicrate involves multiple steps, typically starting with the preparation of the piperazinepropionic acid derivative. The synthetic route may include:
Formation of Piperazine Derivative: The initial step involves the reaction of piperazine with appropriate reagents to form the piperazinepropionic acid intermediate.
Thienylmethylene Addition: The intermediate is then reacted with thienylmethylene compounds under controlled conditions to introduce the thienyl groups.
Esterification: The resulting compound undergoes esterification to form the ethyl ester.
Picrate Formation: Finally, the compound is reacted with picric acid to form the dipicrate salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.
Analyse Des Réactions Chimiques
1-Piperazinepropionic acid, alpha-di-2-thienylmethylene-4-methyl-, ethyl ester, dipicrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used, and may include various oxidized, reduced, or substituted derivatives.
Applications De Recherche Scientifique
1-Piperazinepropionic acid, alpha-di-2-thienylmethylene-4-methyl-, ethyl ester, dipicrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Piperazinepropionic acid, alpha-di-2-thienylmethylene-4-methyl-, ethyl ester, dipicrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-Piperazinepropionic acid, alpha-di-2-thienylmethylene-4-methyl-, ethyl ester, dipicrate can be compared with similar compounds such as:
1-Piperazinepropionic Acid Derivatives: These compounds share the piperazinepropionic acid core but differ in their substituents.
Thienylmethylene Compounds: Compounds with thienylmethylene groups exhibit similar reactivity but may have different functional groups.
Picrate Salts: Other picrate salts have similar explosive properties but differ in their organic moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
103278-63-3 |
|---|---|
Formule moléculaire |
C31H30N8O16S2 |
Poids moléculaire |
834.7 g/mol |
Nom IUPAC |
ethyl 2-[(4-methylpiperazin-1-yl)methyl]-3,3-dithiophen-2-ylprop-2-enoate;2,4,6-trinitrophenol |
InChI |
InChI=1S/C19H24N2O2S2.2C6H3N3O7/c1-3-23-19(22)15(14-21-10-8-20(2)9-11-21)18(16-6-4-12-24-16)17-7-5-13-25-17;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7,12-13H,3,8-11,14H2,1-2H3;2*1-2,10H |
Clé InChI |
WUKWYTQOMFMLDB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C1=CC=CS1)C2=CC=CS2)CN3CCN(CC3)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


